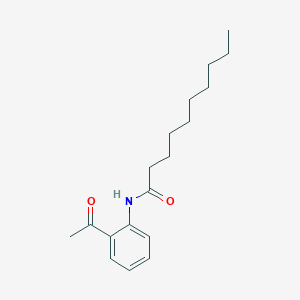

N-(2-acetylphenyl)decanamide

Vue d'ensemble

Description

“N-(2-acetylphenyl)decanamide” is a compound with the molecular formula C18H27NO2 and a molecular weight of 289.41 . It is used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for “N-(2-acetylphenyl)decanamide” were not found, a related compound, N-oleoylethanolamide, has been synthesized and evaluated for its activation of peroxisome proliferator-activated receptor α .Applications De Recherche Scientifique

Nuclear Waste Processing :N,N,N',N'-Tetraoctyl diglycolamide (TODGA) and related N,N-disubstituted decanamides, including compounds like N-(2-acetylphenyl)decanamide, have shown promise in the partitioning of minor actinides from simulated high-level nuclear waste solutions. The studies indicate that these compounds could play a significant role in nuclear waste processing due to their ability to separate various metal ions, including Am(III), Pu(IV), and U(VI) (Ansari et al., 2005).

Antimicrobial Properties :Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been synthesized and found to possess antibacterial and antifungal properties. These compounds, which include variants of N-(2-acetylphenyl)decanamide, have potential applications in the development of new antimicrobial agents (Baranovskyi et al., 2018).

Agricultural Applications :In agricultural research, N-(2-acetylphenyl)decanamide and similar alkamides have been investigated for their effects on plant growth and development. Studies have shown that these compounds can influence root system architecture in plants like Arabidopsis thaliana, suggesting potential applications in agriculture to enhance plant growth or modify root development (Méndez-Bravo et al., 2010).

Biological Activity Analysis :N-(2-acetylphenyl)decanamide derivatives have been studied for their biological activities, including their interactions with RNA and DNA. These studies are significant in understanding the compound's potential as a biological ligand and its interaction mechanisms, which could have implications in drug development and biochemistry (Khalid et al., 2022).

Anti-Inflammatory Effects :Some studies have focused on the anti-inflammatory effects of alkamides derived from plants, which include N-(2-acetylphenyl)decanamide. These studies indicate potential therapeutic applications for these compounds in treating inflammation-related conditions (Hernández et al., 2009).

Nonlinear Optical Materials :Research has also explored the potential use of compounds like N-(2-acetylphenyl)decanamide in the development of nonlinear optical materials, which are crucial in various technological applications like laser systems and optical communication devices (Kagawa et al., 1994).

Safety And Hazards

Propriétés

IUPAC Name |

N-(2-acetylphenyl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-14-18(21)19-17-13-11-10-12-16(17)15(2)20/h10-13H,3-9,14H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCAQEHCIBDDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetylphenyl)decanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

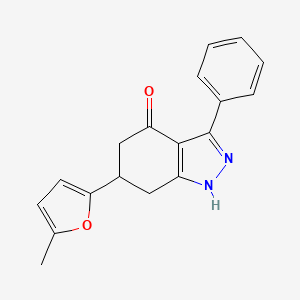

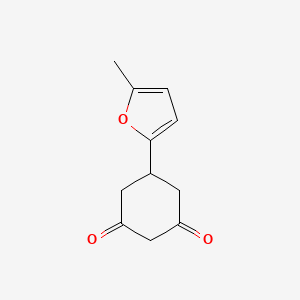

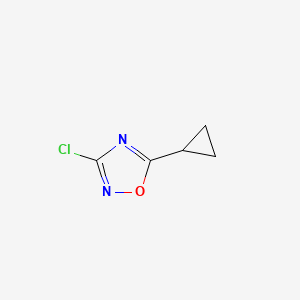

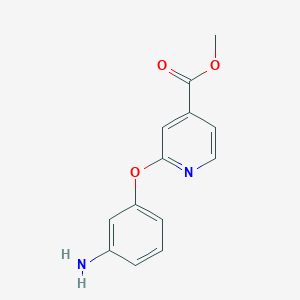

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)

![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)

![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)

![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)